molecular formula C6H4Cl2N2O2 B8752515 2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde

2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde

Cat. No. B8752515
M. Wt: 207.01 g/mol
InChI Key: OFOSNAUBFUBOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877925B2

Procedure details

The 2,6-dichloro-5-methoxy-pyrimidine-4-carbaldehyde crude material (32.5 mmol), prepared by Example 7, was cooled to 0° C. in an ice/water bath. It was assumed that approximately 60 mL of methanol was still present in the crude material. Additional methanol (60 mL) and water (13 mL) was added to the chilled crude material. Solid sodium bicarbonate (54.7 g) was added, and the solution stirred vigorously. A 2 M solution of bromine (81.4 mL, 163 mmol) in methanol and water (9:1) was dropwise added to the crude material solution over 30 minutes. The reacting mixture was stirred at 0° C. for 1 h. The mixture was then removed from the ice/water bath, and the reaction monitored using GCMS. About 6 h after initiating the reaction with bromine, a mixture of Na2S2O3.5H2O (4.5 g), saturated NaCl (150 mL), and ice (400 g) was prepared and, into this, the reaction mixture was poured. This was diluted with ethyl acetate (200 mL), and additional ethyl acetate (200 mL) was used to extract the product. The combined organic phases were dried over sodium sulfate, filtered, and toluene (50 mL) was then added. The product was then concentrated on a rotary evaporator with a bath temperature of less than or equal to 25° C. Obtained was a yellow oil comprising the title compound (3.1 g, 45% yield). The title compound was not isolated from the solution.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
32.5 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
54.7 g
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
81.4 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
Na2S2O3.5H2O
Quantity
4.5 g
Type
reactant
Reaction Step Eight
Name
Quantity
150 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Eight
Yield
45%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=[O:9])[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1.[C:13](=O)(O)[O-:14].[Na+].BrBr.[Na+].[Cl-]>CO.O.C(OCC)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:14][CH3:13])=[O:9])[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
13 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)C=O)OC)Cl
Name
crude material
Quantity
32.5 mmol
Type
reactant
Smiles
Step Five
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
54.7 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
81.4 mL
Type
reactant
Smiles
BrBr
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Na2S2O3.5H2O
Quantity
4.5 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
[Na+].[Cl-]
Name
ice
Quantity
400 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled crude material
STIRRING
Type
STIRRING
Details
The reacting mixture was stirred at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was then removed from the ice/water bath
CUSTOM
Type
CUSTOM
Details
the reaction with bromine
CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
into this, the reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
to extract the product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
toluene (50 mL) was then added
CONCENTRATION
Type
CONCENTRATION
Details
The product was then concentrated on a rotary evaporator with a bath temperature of less than or equal to 25° C
CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)C(=O)OC)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.